3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile
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Overview
Description
3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile is a complex organic compound with potential applications in various scientific fields. Its structure comprises a benzonitrile core linked to a piperidine ring, which is further substituted with an ethylpyrimidinyl group. This unique arrangement of functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where a primary amine, formaldehyde, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the Ethylpyrimidinyl Group: The ethylpyrimidinyl group can be introduced via a nucleophilic substitution reaction, where the piperidine ring reacts with an ethylpyrimidinyl halide under basic conditions.
Attachment to the Benzonitrile Core: The final step involves coupling the substituted piperidine with a benzonitrile derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The ethylpyrimidinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including as an anticoagulant.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The ethylpyrimidinyl group can enhance binding affinity to these targets, while the piperidine ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)pyridine Derivatives: These compounds share the piperidine ring and exhibit similar biological activities.
Indole Derivatives: Compounds with a piperazine-linked indole structure show comparable cytotoxic activities.
Pyrimidinamine Derivatives: These compounds, like pyrimidifen, have similar fungicidal activities.
Uniqueness
3-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-[[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-2-15-12-21-19(22-13-15)24-18-6-8-23(9-7-18)14-17-5-3-4-16(10-17)11-20/h3-5,10,12-13,18H,2,6-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQCCFSLGLIWIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)CC3=CC(=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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